Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate
Overview
Description
Chemical Reactions Analysis
Esters, including Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. This process is known as saponification when it occurs under basic conditions . Esters can also be converted to amides via an aminolysis reaction .Scientific Research Applications
Chemical Reactions and Synthesis
Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate is involved in various chemical reactions and synthesis processes. For instance, thermal reactions of ethyl phenylsulfinyl-2-alkenoates can form ethyl alkadienoates, with ethyl 2-cycloalkylidene-2-phenylsulfinylacetates being particularly susceptible to pyrolysis (Tanikaga et al., 1984). Additionally, the synthesis of potential metabolites of ethyl benzoate derivatives is explored for developing stereospecific oxidizing reagents and conditions (Sunthankar et al., 1993).
Crystallography and Structural Analysis
The compound has been subject to crystallographic studies, revealing insights into its molecular structure. The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, providing detailed information about its molecular arrangement (Manolov et al., 2012).
Material Science and Polymers
In the field of material science and polymers, derivatives of ethyl benzoate have been synthesized, exhibiting high smectogen properties. These compounds are characterized by techniques like differential scanning calorimetry (DSC) and thermal optical polarized microscopy, showing potential for applications in liquid crystalline polysiloxanes (Bracon et al., 2000).
Nonlinear Optical (NLO) Properties
Ethyl benzoate derivatives have been investigated for their nonlinear optical (NLO) properties using density functional theory (DFT) methods. These studies suggest that these compounds, including their derivatives, are promising candidates for NLO materials due to their significant hyperpolarizabilities and UV absorption wavelengths (Kiven et al., 2023).
Biological Activity
Ethyl benzoate compounds have been evaluated for their biological activity, particularly as anti-juvenile hormone agents. These compounds can induce changes in the developmental process of insects, indicating their potential use in pest control (Ishiguro et al., 2003).
Catalysis and Polymerization
Ethyl benzoate plays a role in catalysis, particularly in magnesium chloride-supported Ziegler-Natta catalysts. Its interaction with other compounds affects the effectiveness and stereoregularity of catalytic systems, which are vital in polymer synthesis (Sacchi et al., 1991).
Properties
IUPAC Name |
ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)16-14(9-6-10-15(16)18)12-11-13-7-4-3-5-8-13/h3-12,18H,2H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIBDMBUMIIMC-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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